2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2-fluorobenzamide group and a pyrimidin-2-yl-substituted piperazine moiety. The pyrimidinyl-piperazine moiety is notable for enhancing binding affinity to receptors like dopamine or serotonin subtypes, while the fluorinated benzamide may improve metabolic stability and bioavailability .
Propriétés
IUPAC Name |
2-fluoro-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN9O/c23-18-5-2-1-4-16(18)21(33)24-8-9-32-20-17(14-29-32)19(27-15-28-20)30-10-12-31(13-11-30)22-25-6-3-7-26-22/h1-7,14-15H,8-13H2,(H,24,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEZMMRALSILMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 407.5 g/mol
- CAS Number : 1021248-20-3
Structural Features
The compound features:
- A fluorine atom which may influence its pharmacokinetic properties.
- A benzamide group , contributing to its ability to interact with various biological targets.
- A pyrimidinyl-piperazine moiety , which is often associated with neuropharmacological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazolo[3,4-d]pyrimidines have been reported to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation.
Case Study: Pyrazolo[3,4-d]pyrimidine Derivatives
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their cytotoxic effects against several cancer cell lines. The results showed that certain derivatives exhibited IC values in the low micromolar range, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that modifications on the piperazine and pyrimidine rings significantly influenced biological activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies showing that similar benzamide derivatives exhibit activity against bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | IC (μM) | Reference |
|---|---|---|---|
| 2-Fluoro-N-(benzamide) | E. coli | 10.5 | |
| N-(4-(pyrimidin-2-yl)piperazine) | S. aureus | 7.8 | |
| Pyrazolo[3,4-d]pyrimidine | Mycobacterium tuberculosis | 1.35 |
The proposed mechanism of action for 2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases that are crucial for tumor growth and survival.
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory pathways, potentially reducing inflammation and associated tissue damage.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Recent advancements have focused on optimizing yield and purity through various synthetic routes, including green chemistry approaches .
Toxicity Studies
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards human cell lines (HEK-293), suggesting a favorable safety profile for further development .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
The target compound shares a pyrazolo[3,4-d]pyrimidine core with several analogs, but its substituents distinguish it:
Key Observations :
- Substituent Diversity: The target compound’s pyrimidinyl-piperazine group contrasts with Example 53’s chromenone substituent, which may confer divergent biological targeting (e.g., kinase vs. GPCR modulation) .
- Fluorination : Both the target compound and Example 53 incorporate fluorine atoms, likely to enhance metabolic stability and receptor binding .
Physicochemical Properties
- Melting Points : Example 53 () exhibits a melting point of 175–178°C, suggesting moderate crystallinity, while the target compound’s melting point is unreported but may align with similar benzamide derivatives .
- Mass Spectrometry : Example 53 shows a mass of 589.1 (M⁺+1), consistent with its molecular formula. The target compound’s estimated mass (~530) reflects its simpler substituents .
Challenges and Limitations
- Limited Data: Absence of explicit biological or crystallographic data for the target compound necessitates extrapolation from structural analogs, introducing uncertainty in functional predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
